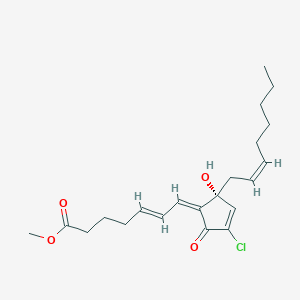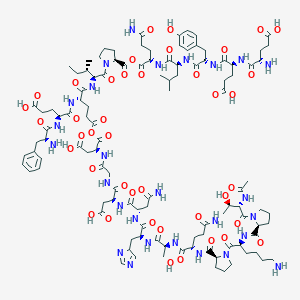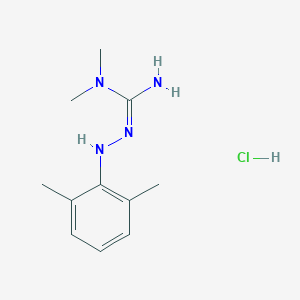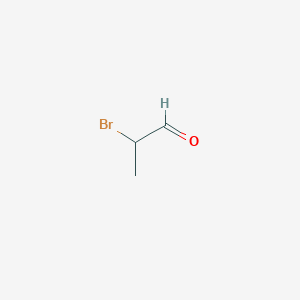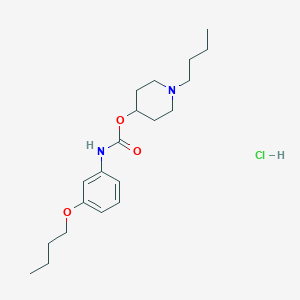
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride, also known as JNJ-42153605, is a novel drug candidate that has shown promising results in scientific research. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2).
Mechanism Of Action
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is a PAM of mGluR2, a G protein-coupled receptor that is widely expressed in the brain. PAMs of mGluR2 enhance the activity of the receptor by binding to an allosteric site on the receptor, which leads to an increase in the affinity of the receptor for its endogenous ligand, glutamate. This results in a reduction in the release of glutamate, which is thought to be involved in the pathophysiology of neuropsychiatric disorders.
Biochemical And Physiological Effects
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been shown to enhance the activity of mGluR2 in the brain, which leads to a reduction in the release of glutamate. This is thought to have a positive effect on cognitive function and may also have an antipsychotic effect. Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has also been shown to reduce anxiety-like behavior in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is that it has been extensively studied in preclinical models and has shown promising results. However, one limitation of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride. One direction is to conduct clinical trials in humans to determine the safety and efficacy of the drug. Another direction is to study the potential of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride in the treatment of other neuropsychiatric disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the precise mechanism of action of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride and its effects on the brain.
Synthesis Methods
The synthesis of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride was first reported by researchers at Janssen Pharmaceuticals in 2011. The synthesis involves the reaction of 3-butoxyphenyl isocyanate with 1-butyl-4-piperidinol in the presence of hydrochloric acid to form the monohydrochloride salt of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride. The synthesis is relatively simple and can be scaled up for large-scale production.
Scientific Research Applications
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been extensively studied in preclinical models for the treatment of various neuropsychiatric disorders, including schizophrenia, anxiety, and depression. The drug has been shown to have a positive effect on cognitive function, as well as a potential antipsychotic effect. Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has also been shown to reduce anxiety-like behavior in animal models.
properties
CAS RN |
105384-14-3 |
|---|---|
Product Name |
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride |
Molecular Formula |
C20H33ClN2O3 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
(1-butylpiperidin-1-ium-4-yl) N-(3-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-5-12-22-13-10-18(11-14-22)25-20(23)21-17-8-7-9-19(16-17)24-15-6-4-2;/h7-9,16,18H,3-6,10-15H2,1-2H3,(H,21,23);1H |
InChI Key |
AXCCMIYOXQLVAN-UHFFFAOYSA-N |
SMILES |
CCCC[NH+]1CCC(CC1)OC(=O)NC2=CC(=CC=C2)OCCCC.[Cl-] |
Canonical SMILES |
CCCC[NH+]1CCC(CC1)OC(=O)NC2=CC(=CC=C2)OCCCC.[Cl-] |
synonyms |
(1-butyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(3-butoxyphenyl)carbama te chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



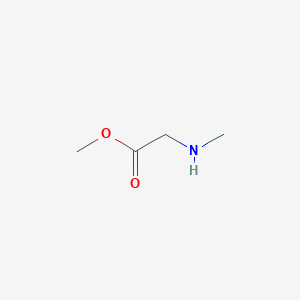
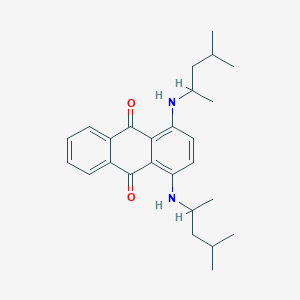
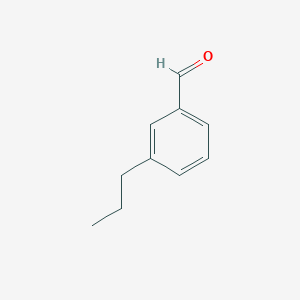
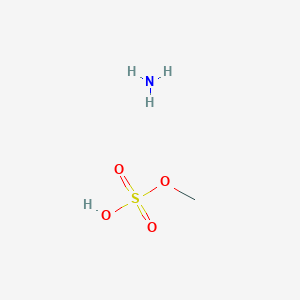
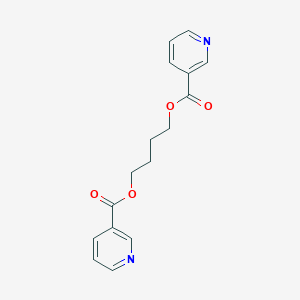

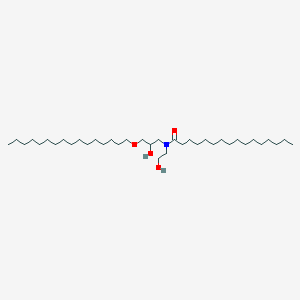

![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)

